(R,R)-DACH-pyridyl TROST ligand
Overview
Description
Mechanism of Action
Target of Action
The primary target of the (R,R)-DACH-pyridyl TROST ligand is the palladium atom in the catalytic center of the reaction . The ligand binds to the palladium, forming a complex that is central to the reaction mechanism .
Mode of Action
The this compound is a diphosphine ligand . It interacts with its target by donating a pair of electrons to the palladium atom, forming a coordinate covalent bond . This interaction stabilizes the palladium atom and facilitates the Trost asymmetric allylic alkylation .
Biochemical Pathways
The this compound is involved in the Trost asymmetric allylic alkylation . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules . The downstream effects of this reaction can include the formation of new carbon-carbon bonds, the introduction of new functional groups, and the creation of chiral centers .
Result of Action
The result of the this compound’s action is the facilitation of the Trost asymmetric allylic alkylation . This reaction allows for the selective formation of new carbon-carbon bonds in a controlled and predictable manner . The ligand’s ability to bind to the palladium atom and stabilize the reaction intermediate is crucial for the success of this reaction .
Action Environment
The action of the this compound can be influenced by various environmental factors. For instance, the pH, temperature, and solvent can all affect the ligand’s stability and efficacy . Additionally, the presence of other substances in the reaction mixture, such as bases or other ligands, can also impact the ligand’s performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (R,R)-DACH-pyridyl TROST ligand involves several steps:
Starting Materials: The synthesis begins with trans-1,2-diaminocyclohexane.
Formation of Intermediate: The intermediate is formed by reacting trans-1,2-diaminocyclohexane with 2-diphenylphosphinobenzoic acid.
Final Product: The final product, this compound, is obtained through purification processes such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar steps as described above. The process may include additional steps for purification and quality control to ensure high enantiomeric excess and purity .
Chemical Reactions Analysis
Types of Reactions
The (R,R)-DACH-pyridyl TROST ligand undergoes various types of reactions, including:
Oxidation: The ligand can participate in oxidation reactions where it acts as a catalyst.
Reduction: It can also be involved in reduction reactions, facilitating the transfer of electrons.
Substitution: The ligand is commonly used in substitution reactions, particularly in asymmetric allylic alkylation.
Common Reagents and Conditions
Palladium Catalysts: The ligand is often used with palladium catalysts in asymmetric allylic alkylation reactions.
Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.
Reaction Conditions: Reactions typically occur under mild conditions with controlled temperatures to ensure high enantioselectivity.
Major Products
The major products formed from reactions involving this compound are chiral compounds with high enantiomeric purity. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
Chemistry
In chemistry, (R,R)-DACH-pyridyl TROST ligand is widely used in asymmetric synthesis to produce chiral molecules. It is particularly valuable in the synthesis of natural products and complex organic molecules .
Biology and Medicine
The ligand’s ability to produce chiral compounds with high enantiomeric purity makes it useful in the pharmaceutical industry. It is used in the synthesis of drugs that require specific stereochemistry for their biological activity .
Industry
In the industrial sector, this compound is employed in the production of high-value chemicals and materials. Its application in asymmetric catalysis helps in the efficient and selective synthesis of various products .
Comparison with Similar Compounds
Similar Compounds
(R,R)-DACH-naphthyl TROST ligand: Derived from 2-diphenylphosphino-1-naphthalenecarboxylic acid, this ligand is also used in asymmetric catalysis.
(S,S)-DACH-pyridyl TROST ligand: The enantiomer of (R,R)-DACH-pyridyl TROST ligand, used in similar applications but with opposite stereochemistry.
Uniqueness
The this compound is unique due to its high enantioselectivity and versatility in asymmetric catalysis. Its ability to produce chiral compounds with high purity makes it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
N-[(1R,2R)-2-(pyridine-2-carbonylamino)cyclohexyl]pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(15-9-3-5-11-19-15)21-13-7-1-2-8-14(13)22-18(24)16-10-4-6-12-20-16/h3-6,9-14H,1-2,7-8H2,(H,21,23)(H,22,24)/t13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFDUZVVBXFBQ-ZIAGYGMSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=N2)NC(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201551-23-7 | |
Record name | (1R,2R)-(ââ?¬â??)-1,2-Bis[(2-pyridinylcarbonyl)amino]cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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